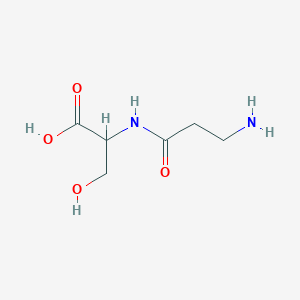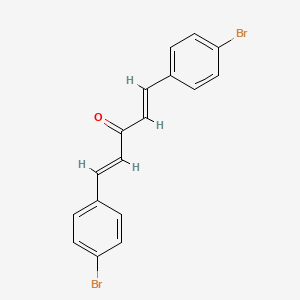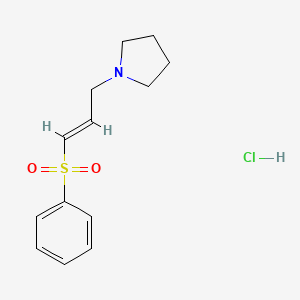
1-(3-(Phenylsulfonyl)allyl)pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Phenylsulfonyl)allyl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a phenylsulfonyl group and an allyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Phenylsulfonyl)allyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with phenylsulfonyl chloride and an allyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-(Phenylsulfonyl)allyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The allyl group can be reduced to form saturated derivatives.
Substitution: The pyrrolidine ring can undergo substitution reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfonyl group can yield sulfone derivatives, while reduction of the allyl group can yield saturated pyrrolidine derivatives .
Wissenschaftliche Forschungsanwendungen
1-(3-(Phenylsulfonyl)allyl)pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-(Phenylsulfonyl)allyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can act as a pharmacophore, interacting with active sites of enzymes or binding pockets of receptors, thereby modulating their activity. The pyrrolidine ring can also contribute to the binding affinity and specificity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Phenylsulfonyl)pyrrolidine: Lacks the allyl group, which may affect its reactivity and binding properties.
1-(3-(Phenylsulfonyl)propyl)pyrrolidine: Has a propyl group instead of an allyl group, which may influence its chemical and biological properties.
Uniqueness
1-(3-(Phenylsulfonyl)allyl)pyrrolidine hydrochloride is unique due to the presence of both the phenylsulfonyl and allyl groups, which can confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry .
Eigenschaften
CAS-Nummer |
36275-79-3 |
|---|---|
Molekularformel |
C13H18ClNO2S |
Molekulargewicht |
287.81 g/mol |
IUPAC-Name |
1-[(E)-3-(benzenesulfonyl)prop-2-enyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C13H17NO2S.ClH/c15-17(16,13-7-2-1-3-8-13)12-6-11-14-9-4-5-10-14;/h1-3,6-8,12H,4-5,9-11H2;1H/b12-6+; |
InChI-Schlüssel |
CTCQQXGFBCUMJI-WXIWBVQFSA-N |
Isomerische SMILES |
C1CCN(C1)C/C=C/S(=O)(=O)C2=CC=CC=C2.Cl |
Kanonische SMILES |
C1CCN(C1)CC=CS(=O)(=O)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



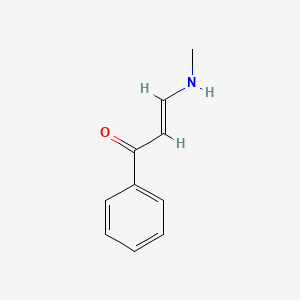
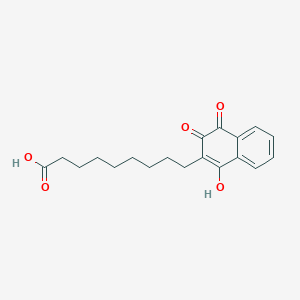
![Ethyl 4-{[(5-chloro-2-methylphenyl)carbamoyl]amino}benzoate](/img/structure/B11943176.png)

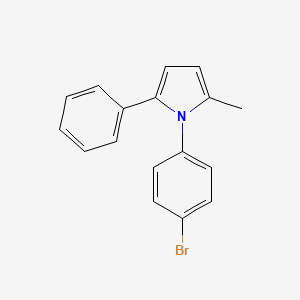
![7-Methoxy-4,5,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3(3aH,3bH)-dione](/img/structure/B11943196.png)
